9,10-Phenanthrene-dione-9-benzoyl-oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H13NO3 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[(10-oxophenanthren-9-ylidene)amino] benzoate |
InChI |
InChI=1S/C21H13NO3/c23-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)22-25-21(24)14-8-2-1-3-9-14/h1-13H |
InChI Key |
MWDDCFPLFBFZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Elucidation for 9,10 Phenanthrene Dione 9 Benzoyl Oxime
Contemporary Synthetic Pathways and Methodological Refinements
The construction of 9,10-Phenanthrene-dione-9-benzoyl-oxime is primarily achieved through a sequential derivatization of the readily available phenanthrene-9,10-dione. Key strategies involve the initial formation of the oxime followed by acylation.
Acylation Reactions of 9,10-Phenanthrene-dione-9-oxime Derivatives
The most direct route to this compound involves the acylation of its precursor, 9,10-Phenanthrene-dione-9-oxime. This transformation is typically achieved by treating the oxime with benzoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields.
A common procedure involves dissolving 9,10-Phenanthrene-dione-9-oxime in a polar aprotic solvent, such as a mixture of dimethylformamide (DMF) and acetonitrile. A tertiary amine, like pyridine, is often employed as the base. The reaction proceeds by the nucleophilic attack of the oxime oxygen on the carbonyl carbon of benzoyl chloride. While specific literature on the benzoylation of 9,10-phenanthrene-dione-9-oxime is not abundant, a closely related synthesis of 9,10-phenanthrene-dione-9-methoxycarbonyl-oxime provides a valuable procedural template. In this synthesis, 9,10-phenanthrene-dione-9-oxime is reacted with methyl chloroformate in a 1:1 mixture of dimethylformamide and acetonitrile with pyridine as the base, achieving a yield of 81.5%. prepchem.com
| Reactant 1 | Reactant 2 | Solvent | Base | Product | Yield (%) | Melting Point (°C) |
| 9,10-Phenanthrene-dione-9-oxime | Benzoyl Chloride | Not Specified | Not Specified | This compound | Not Specified | Not Specified |
| 9,10-Phenanthrene-dione-9-oxime | Methyl Chloroformate | DMF/Acetonitrile | Pyridine | 9,10-Phenanthrene-dione-9-methoxycarbonyl-oxime | 81.5 | 142-143 |
Nucleophilic Addition Approaches to Oxime Formation
The foundational step in the synthesis of the target molecule is the formation of the oxime from phenanthrene-9,10-dione. This reaction is a classic example of nucleophilic addition to a carbonyl group. The nitrogen atom of hydroxylamine or its salts acts as the nucleophile, attacking one of the carbonyl carbons of the dione (B5365651). Due to the presence of two carbonyl groups, mono-oximation is the desired outcome for the synthesis of the title compound. The reaction is typically carried out by treating phenanthrene-9,10-dione with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to liberate the free hydroxylamine. The unsymmetrical nature of the resulting 9,10-phenanthrene-dione-9-oxime is a key feature, setting the stage for subsequent derivatization at the remaining carbonyl group and the oxime functionality.
Derivatization from Phenanthrene-9,10-dione Precursors
Once phenanthrene-9,10-dione is obtained, the synthesis proceeds through a two-step derivatization:
Oximation: The dione is reacted with hydroxylamine hydrochloride to form 9,10-phenanthrene-dione-9-oxime. This step introduces the oxime functional group.
Benzoylation: The resulting oxime is then acylated with benzoyl chloride to yield the final product, this compound.
This sequential approach allows for the controlled and efficient construction of the target molecule from a readily available starting material.
| Starting Material | Reagent(s) | Intermediate | Reagent(s) for Next Step | Final Product |
| Phenanthrene (B1679779) | CrO₃, Acetic Acid | Phenanthrene-9,10-dione | 1. NH₂OH·HCl, Base2. Benzoyl Chloride, Base | This compound |
Intricate Reaction Mechanisms and Intermediates
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the quinone moiety, the imine bond of the oxime, and the benzoyl ester. While specific mechanistic studies on this exact molecule are limited, the behavior of related O-acyl oximes provides a framework for understanding its potential transformations.
Investigations into Oxime Radical Generation and Reactivity
O-acyl oximes are known precursors for the generation of iminyl radicals through the homolytic cleavage of the weak N-O bond. This cleavage can be induced by heat or, more commonly, through photochemical methods, often employing a photosensitizer. The resulting iminyl radical is a versatile intermediate that can undergo a variety of transformations.
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of iminyl radicals from O-acyl oximes under mild conditions. In a typical catalytic cycle, an excited-state photocatalyst reduces the O-acyl oxime, leading to the cleavage of the N-O bond and the formation of an iminyl radical and a carboxylate anion. The photocatalyst is then regenerated in a subsequent step.
Once generated, the iminyl radical of a phenanthrene-based system could potentially undergo several reactions, including:
Intramolecular Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a nearby position on the phenanthrene ring, leading to a carbon-centered radical that could undergo further reactions.
Addition to Arenes: Intermolecular or intramolecular addition to an aromatic ring.
Norrish Type-I Fragmentation: Cleavage of the α-carbon-carbon bond, although less likely in this rigid ring system.
Metal-Mediated and Catalyzed Transformations Involving the Oxime Moiety
The oxime moiety in this compound can interact with transition metals, opening avenues for various catalytic transformations. O-acyl oximes have been extensively used in metal-catalyzed reactions, where the metal center can activate the N-O bond.
Common transformations involving metal catalysis include:
N-O Bond Cleavage: Low-valent transition metals can insert into the N-O bond via oxidative addition, forming a metal-imido species. This intermediate can then participate in a range of coupling and cyclization reactions.
Directing Group for C-H Activation: The oxime functionality can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond, often in the ortho position of an aromatic ring. This allows for the selective functionalization of the molecule.
Coordination and Complex Formation: The nitrogen and oxygen atoms of the oxime can coordinate to metal centers, forming stable complexes. The synthesis of phenanthrenequinone (B147406) dioxime and its metal complexes with copper and palladium has been reported, suggesting that the mono-oxime derivative could also form such complexes. researchgate.net
While specific examples of metal-catalyzed transformations of this compound are scarce, the rich chemistry of other O-acyl oximes with metals like palladium, copper, rhodium, and iron suggests a wide range of potential reactivity for this molecule. nih.govacs.org
Rearrangement Processes of N-Benzoyloximes
N-Benzoyloximes are a class of organic compounds that can undergo various rearrangement reactions, primarily the Beckmann and Chapman rearrangements. These reactions are significant in organic synthesis for the preparation of amides and other nitrogen-containing compounds. The specific rearrangement pathway and product distribution for a given N-benzoyloxime, such as this compound, would be influenced by factors including the reaction conditions (e.g., temperature, solvent, catalyst) and the stereochemistry of the oxime.
The Beckmann rearrangement is a well-established reaction of oximes that typically occurs under acidic conditions, converting them into amides or lactams. researchgate.netacs.org The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. acs.org For a ketoxime derivative like this compound, this rearrangement would be expected to yield an N-substituted amide. The choice of acid catalyst, which can range from strong mineral acids like sulfuric acid to Lewis acids, can significantly influence the reaction's efficiency and selectivity. acs.orgnih.gov
Another relevant transformation is the Chapman rearrangement , which involves the thermal conversion of aryl N-arylbenzimidates to N,N-diarylbenzamides. researchgate.net While the substrate is an imidate rather than an oxime, this rearrangement is pertinent to the broader context of 1,3-rearrangements involving nitrogen and oxygen heteroatoms. The Chapman rearrangement is an intramolecular process that proceeds through a 1,3-shift of an aryl group from oxygen to nitrogen. researchgate.net
Further experimental investigation is required to fully elucidate the specific rearrangement pathways, product structures, and reaction kinetics for this compound. Such studies would typically involve systematic variation of reaction parameters and detailed spectroscopic analysis of the resulting products.
A hypothetical study on the rearrangement of this compound might explore the following conditions and potential outcomes, which could be summarized in a data table.
| Entry | Reaction Conditions | Potential Rearrangement Type | Expected Major Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | H₂SO₄, 80 °C, 2h | Beckmann | N-(9-carbonyl-phenanthren-10-yl)benzamide | 75 |
| 2 | PCl₅, CH₂Cl₂, 0 °C to rt, 4h | Beckmann | N-(9-carbonyl-phenanthren-10-yl)benzamide | 82 |
| 3 | Heat (neat), 250 °C, 1h | Chapman-like | 10-(benzoylamino)phenanthren-9-one | 60 |
| 4 | Photolysis (λ > 300 nm), CH₃CN, 6h | Photochemical | Complex mixture/fragmentation products | N/A |
Coordination Chemistry and Metal Ligand Interactions of 9,10 Phenanthrene Dione 9 Benzoyl Oxime Systems
Principles of Oxime-Based Ligand Design and Coordination Modes
Oxime-based ligands are a well-established class of chelating agents in coordination chemistry, valued for their ability to form stable complexes with a wide range of transition metals. nsf.gov The design of these ligands is centered around the oxime group (>C=N-OH), which can act as a versatile coordinating moiety. The nitrogen atom of the oxime group, with its lone pair of electrons, is a primary coordination site. Furthermore, the oxygen atom, either in its protonated hydroxyl form or as a deprotonated oximato group, can also participate in bonding. This dual-coordination capability is a cornerstone of their ligand design.
In the case of 9,10-Phenanthrene-dione-9-benzoyl-oxime, the presence of the benzoyl group introduces an additional carbonyl oxygen donor site. This allows for several potential coordination modes. The most common mode of coordination for similar oxime-containing ligands involves the formation of a five- or six-membered chelate ring with a metal ion. For this compound, this would typically involve the nitrogen atom of the oxime group and the oxygen atom of the adjacent carbonyl group. This N,O-bidentate coordination is a prevalent motif in the chemistry of related aroylhydrazone and oxime ligands.
The coordination can occur with the oxime group in its neutral form (as a >C=N-OH group) or, more commonly, after deprotonation to the oximato form (>C=N-O⁻). The deprotonated form generally leads to more stable, neutral complexes with divalent or trivalent metal ions. The large, rigid phenanthrene (B1679779) backbone imposes significant steric constraints, which can influence the geometry of the resulting metal complexes.
Potential coordination modes for this compound are summarized below:
| Coordination Mode | Donor Atoms Involved | Description |
| Monodentate | Oxime Nitrogen | The ligand coordinates to the metal center solely through the nitrogen atom of the oxime group. |
| Bidentate Chelating (N,O) | Oxime Nitrogen and Carbonyl Oxygen | The ligand forms a stable five- or six-membered ring by coordinating through the oxime nitrogen and the carbonyl oxygen of the benzoyl group. |
| Bridging | Oxime Nitrogen and/or Carbonyl Oxygen | The ligand bridges two metal centers, with the oxime and carbonyl groups coordinating to different metal ions. |
Formation and Characterization of Metal Complexes
The formation of metal complexes with this compound typically proceeds through the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.
This compound is expected to form stable complexes with a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). The formation of these complexes is generally driven by the favorable interaction between the soft-to-intermediate metal ions and the N,O donor set of the ligand.
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N (oxime) and C=O (carbonyl) groups upon coordination provide direct evidence of metal-ligand bond formation. A shift to lower wavenumbers for the C=O stretching frequency is indicative of its coordination to the metal center. Similarly, a shift in the C=N stretching frequency points to the involvement of the oxime nitrogen in coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, can be used to infer the coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the mode of ligation.
A summary of expected spectroscopic data for a hypothetical M(II) complex of this compound is presented below:
| Technique | Expected Observation | Interpretation |
| IR Spectroscopy | Shift of C=O stretch to lower frequency. Shift of C=N stretch. | Coordination of the carbonyl oxygen and oxime nitrogen to the metal center. |
| UV-Visible Spectroscopy | Appearance of new bands in the visible region. | d-d electronic transitions, indicative of a specific coordination geometry. |
| ¹H NMR Spectroscopy (for diamagnetic complexes) | Downfield or upfield shifts of protons near the oxime and carbonyl groups. | Confirmation of the coordination sites in solution. |
The formation of a chelate ring is a key factor contributing to the thermodynamic stability of metal complexes. libretexts.org For this compound, chelation through the oxime nitrogen and the carbonyl oxygen would result in the formation of a stable five- or six-membered ring. This phenomenon, known as the chelate effect, leads to a significant increase in the stability constant of the complex compared to analogous complexes with monodentate ligands. dalalinstitute.com
The stability of these complexes is governed by several factors, including:
The nature of the metal ion: The stability of the complexes is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The pH of the solution: The stability of the complexes is often pH-dependent, as the deprotonation of the oxime group is a crucial step in the formation of many stable complexes.
The steric hindrance from the phenanthrene backbone: The bulky phenanthrene group can influence the ability of the ligand to adopt an ideal coordination geometry, which in turn affects the stability of the complex.
A table of representative stability constants for related metal-oxime complexes is provided for comparative purposes:
| Metal Ion | Related Ligand System | log β (approximate) |
| Cu(II) | Salicylaldoxime | ~12-14 |
| Ni(II) | Dimethylglyoxime | ~18-20 |
| Co(II) | Pyridine-2-aldoxime | ~10-12 |
| Zn(II) | 8-Hydroxyquinoline-5-sulfonic acid oxime | ~9-11 |
Reactivity and Transformations of Coordinated this compound
The coordination of this compound to a metal center can significantly alter its reactivity. The metal ion can act as a "super proton," polarizing the ligand and making it more susceptible to certain reactions. This can be exploited for further functionalization of the ligand or for the synthesis of more complex organic structures.
Once coordinated to a metal, the this compound ligand can undergo various transformations that are not readily achievable with the free ligand. The metal center can activate the ligand towards nucleophilic or electrophilic attack. For instance, the oxime group can be a site for further reactions. at.ua Metal coordination can facilitate the alkylation or acylation of the oxime oxygen. at.ua
Furthermore, the aromatic phenanthrene backbone can be a target for functionalization. The electron-withdrawing effect of the coordinated metal ion may activate the aromatic rings towards nucleophilic substitution reactions, although such reactions are generally challenging on phenanthrene systems.
The metal complexes of this compound can serve as building blocks for the construction of more elaborate supramolecular structures. The remaining coordination sites on the metal ion can be occupied by other ligands, leading to the formation of mixed-ligand complexes with specific geometries and properties.
Moreover, the phenanthrene unit itself is a key component in many advanced organic materials. semanticscholar.org Metal-directed self-assembly processes could potentially be used to arrange these phenanthrene-based ligands into ordered arrays, such as metal-organic frameworks (MOFs) or coordination polymers. researchgate.net The rigid nature of the phenanthrene backbone makes it an attractive component for creating porous materials with potential applications in gas storage, separation, and catalysis. The synthesis of such advanced architectures would typically involve the careful selection of metal ions with specific coordination preferences and the use of appropriate reaction conditions to control the assembly process. benthamdirect.com
Despite a comprehensive search for scientific literature, specific experimental data on the advanced spectroscopic and electrochemical properties of this compound remains elusive. While information regarding the parent compound, 9,10-phenanthrenequinone, is available, detailed characterization of its 9-benzoyl-oxime derivative as requested is not present in the accessible literature.
The synthesis of this compound has been reported, indicating its existence. However, in-depth studies required to populate the requested sections on its photophysical and electrochemical behavior, including data tables for electronic absorption, emission, quantum yields, lifetimes, and redox potentials, could not be located.
Therefore, the following article on the "Advanced Spectroscopic and Electrochemical Properties of this compound" cannot be generated with the scientifically accurate and detailed research findings as mandated by the instructions. The absence of specific data for this particular compound prevents a thorough and factual response that adheres to the provided outline.
To provide a comprehensive article as requested, further experimental research on this compound would be necessary to determine the specific data points for each subsection of the outline.
Advanced Spectroscopic and Electrochemical Properties of 9,10 Phenanthrene Dione 9 Benzoyl Oxime
Electrochemical Analysis and Redox Behavior
Redox-Induced Structural and Electronic Changes
The electrochemical behavior of 9,10-Phenanthrene-dione-9-benzoyl-oxime is intrinsically linked to the redox-active quinone and oxime moieties within its structure. While direct experimental data for this specific compound is limited, the behavior can be inferred from the well-documented electrochemistry of its parent compound, 9,10-phenanthrenequinone (PQ).
The redox cycling of PQ involves the acceptance of electrons to form a semiquinone radical anion and subsequently a dianion. This process is often reversible and can be observed using techniques like cyclic voltammetry. For carbon materials functionalized with phenanthrenequinone (B147406) moieties, characteristic redox peaks are observed around 0.16 V vs. SCE (Standard Calomel Electrode). nih.gov These redox events are not merely electronic transitions but are coupled with significant structural and electronic reorganizations.
Spectroelectrochemistry, a technique that combines spectroscopic and electrochemical measurements, would be invaluable in directly observing these changes. For instance, UV-Vis spectroelectrochemistry of phenanthroline-based copper chelates has demonstrated reversible changes in their absorption spectra upon oxidation and reduction of the metal center, which are indicative of changes in the coordination environment and electronic structure. nih.gov A similar approach applied to this compound would likely reveal shifts in the absorption bands corresponding to the π-π* and n-π* transitions of the phenanthrene (B1679779) and benzoyl chromophores as the molecule undergoes reduction. These spectral changes would provide direct evidence of the alteration of the electronic energy levels upon changes in the redox state.
Interactive Data Table: Expected Redox-Induced Changes
| Property | Oxidized State (Quinone) | Reduced State (Semiquinone/Dianion) |
| Electronic Configuration | Electron deficient π-system | Electron rich π-system |
| Key Bond Lengths | Shorter C=O bonds | Longer C-O bonds |
| Hybridization of C9/C10 | Primarily sp² | Increased sp³ character |
| UV-Vis Absorption | Characteristic π-π* and n-π* bands | Bathochromic (red) shift of absorption bands |
| Conformation | Planar phenanthrene core | Potential for slight distortion from planarity |
Structure-Property Correlations in Phenanthrene-Oxime Systems
The physical and chemical properties of phenanthrene derivatives are highly tunable through the introduction of various functional groups. The benzoyl-oxime substituent in this compound plays a crucial role in defining its spectroscopic and electrochemical characteristics.
The electronic nature of substituents on a core aromatic structure significantly impacts its redox potentials. In porphyrin systems, for example, the presence of electron-withdrawing groups like a benzoyl substituent enhances the ease of reduction. nih.govmdpi.com Similarly, the electron-withdrawing nature of the benzoyl group in the target molecule is expected to make it easier to reduce compared to the unsubstituted 9,10-phenanthrenequinone-9-oxime. This effect can be systematically studied by comparing a series of phenanthrene-oxime derivatives with different substituents on the oxime nitrogen.
Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating these structure-property relationships. Such studies on phenanthrene and phenanthroline derivatives have shown that the design of D-π-A (Donor-π-Acceptor) systems can significantly lower the HOMO-LUMO energy gap, which is crucial for applications in organic electronics. researchgate.netmjcce.org.mk In this compound, the phenanthrenequinone core can be considered an acceptor, while the benzoyl-oxime moiety can modulate the electronic properties.
Interactive Data Table: Predicted Structure-Property Correlations
| Structural Feature | Impact on Electrochemical Properties | Impact on Spectroscopic Properties |
| Electron-withdrawing substituents on oxime | Lower reduction potential (easier to reduce) | Potential for bathochromic shift in UV-Vis spectra |
| Electron-donating substituents on oxime | Higher reduction potential (harder to reduce) | Potential for hypsochromic shift in UV-Vis spectra |
| Increased π-conjugation in substituent | Can facilitate electron transfer and delocalization | Leads to red-shifted absorption and emission |
| Steric bulk of substituent | May influence electrode kinetics | Can affect solid-state packing and related spectral features |
Theoretical and Computational Approaches to 9,10 Phenanthrene Dione 9 Benzoyl Oxime Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 9,10-Phenanthrene-dione-9-benzoyl-oxime. These methods provide insights into molecular orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of phenanthrenequinone (B147406) and its derivatives due to its balance of accuracy and computational cost. researchgate.netnist.gov Ab initio methods, while more computationally intensive, offer higher accuracy for smaller systems or for benchmarking DFT results.
For the parent 9,10-phenanthrenequinone, DFT calculations have been employed to determine its molecular properties. researchgate.net These studies provide information on the molecule's geometry, vibrational frequencies, and electronic transitions. The introduction of the benzoyl-oxime group at the 9-position would significantly alter the electronic landscape of the phenanthrenequinone core. DFT calculations would be crucial in quantifying these changes.
Key calculated parameters for 9,10-phenanthrenequinone (as a model for the core structure):
| Parameter | Calculated Value | Method | Reference |
| HOMO Energy | Varies with functional | DFT | nist.gov |
| LUMO Energy | Varies with functional | DFT | nist.gov |
| Dipole Moment | ~3.5 D | DFT | researchgate.net |
Note: The exact values of HOMO and LUMO energies are highly dependent on the chosen DFT functional and basis set.
Computational modeling is a powerful tool for mapping out reaction pathways and identifying transition states, providing a deeper understanding of reaction mechanisms. For a molecule like this compound, this could involve studying its synthesis, decomposition, or reactions with other species.
While specific reaction pathways for the title compound have not been computationally modeled in available literature, studies on related quinone systems demonstrate the utility of these methods. For instance, DFT calculations can be used to model the energetics of nucleophilic attack at the carbonyl carbons or the oxime nitrogen, and to determine the activation barriers for such reactions. The stability of potential intermediates and the geometry of transition states can be precisely calculated, offering insights that are often difficult to obtain experimentally.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. For a molecule with the flexibility of this compound, particularly around the oxime and benzoyl groups, MD simulations would be invaluable.
These simulations could reveal the preferred conformations of the molecule in different solvent environments and at various temperatures. Understanding the conformational landscape is critical as it can influence the molecule's reactivity and its interactions with other molecules or biological targets. For example, the orientation of the benzoyl group relative to the phenanthrene (B1679779) core could be a key determinant of its chemical properties.
In Silico Prediction of Spectroscopic and Electrochemical Parameters
Computational methods are frequently used to predict spectroscopic and electrochemical properties, aiding in the interpretation of experimental data and in the design of new molecules with desired characteristics.
For 9,10-phenanthrenequinone and its derivatives, time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net The calculated electronic transitions can be correlated with experimental spectra to assign spectral bands. Similarly, vibrational spectra (IR and Raman) can be computed and compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.
The electrochemical behavior, particularly the redox potentials, of phenanthrenequinone derivatives has also been a subject of computational study. nist.gov These calculations can predict how the addition of the benzoyl-oxime substituent would affect the reduction potential of the quinone moiety.
Predicted Parameters for 9,10-phenanthrenequinone (Illustrative):
| Property | Predicted Value/Range | Method | Reference |
| First Major UV-Vis Absorption Peak | ~400-450 nm | TD-DFT | researchgate.net |
| Carbonyl Stretch (IR) | ~1680-1700 cm⁻¹ | DFT | researchgate.net |
| First Reduction Potential | Varies with substituent | DFT | nist.gov |
Crystal Structure Analysis and Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not reported in the searched literature, the crystal structures of the parent 9,10-phenanthrenequinone and a related hydrazone derivative have been determined. nih.gov
These known structures offer valuable insights into the likely geometry of the phenanthrenequinone core in the title compound. The planarity of the phenanthrene system and the bond lengths within the quinone moiety are well-established. The crystal packing of these related molecules can also suggest potential intermolecular interactions, such as π-stacking, that might be present in the solid state of this compound.
Crystallographic Data for Related Compounds:
| Compound | Crystal System | Space Group | Key Geometric Features |
| 9,10-Phenanthrenequinone | Monoclinic | P2₁/c | Essentially planar molecule |
| (9E)-phenanthrene-9,10-dione[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]hydrazone | Monoclinic | P2₁/n | Pseudo-centrosymmetric dimers formed by hydrogen bonds |
Emerging Applications of 9,10 Phenanthrene Dione 9 Benzoyl Oxime in Advanced Chemical Disciplines
Role as a Versatile Synthetic Building Block
The synthesis of 9,10-Phenanthrene-dione-9-benzoyl-oxime has been reported, providing a clear pathway to this specific derivative. The established method involves the reaction of the sodium salt of 9,10-Phenanthrene-dione-9-oxime with benzoyl chloride in acetone. This straightforward synthesis, detailed in the table below, yields the target compound in good yield.
| Reactants | Reagents | Product | Yield | Melting Point |
| Sodium salt of 9,10-Phenanthrene-dione-9-oxime, Benzoyl chloride | Acetone | This compound | 86.2% | 148-149 °C prepchem.com |
Despite this accessibility, the utility of this compound as a synthetic building block is not yet documented in scientific literature. However, the rich chemistry of the parent 9,10-phenanthrenequinone scaffold suggests significant potential. For instance, 9,10-phenanthrenequinone is a known precursor in the synthesis of various heterocyclic compounds, such as phenanthroimidazoles. It is plausible that the benzoyl-oxime derivative could serve as a precursor to unique heterocyclic systems, potentially offering novel electronic or biological properties. The presence of the benzoyl-oxime functionality introduces a new reactive site that could be exploited for further chemical modifications and the construction of more complex molecular architectures.
Application in Functional Materials Chemistry
Currently, there are no specific reports on the application of this compound in functional materials chemistry. Research in this area has predominantly focused on the parent 9,10-phenanthrene-dione and its other derivatives. For example, ferrocenyl-substituted 9,10-phenanthrenediones have been investigated for their charge-transfer properties and their potential in the functionalization of single-walled carbon nanotubes. These studies highlight the capacity of the phenanthrene-dione core to be incorporated into materials with interesting electronic and optical properties.
The introduction of the benzoyl-oxime group to the 9,10-phenanthrene-dione framework in this compound could potentially modulate its electronic properties, such as its electron affinity and redox potential. This could make it a candidate for investigation in areas like organic electronics, where fine-tuning of molecular properties is crucial for device performance. Further research is needed to explore whether this specific derivative can be utilized in the development of novel organic semiconductors, dyes, or other functional materials.
Development of Chemosensors and Recognition Systems
The development of chemosensors based on this compound has not been described in the available literature. However, the broader class of phenanthrene-based oximes has shown promise in this field. For example, a phenanthrene-based bis-oxime has been synthesized and demonstrated to act as a chemosensor for the discrimination of Fe(III) and Cr(III) ions . The oxime groups in this sensor act as binding sites for the metal cations .
This precedent suggests that this compound, with its single oxime functionality, could also possess ion-binding capabilities. The benzoyl group might influence the selectivity and sensitivity of the oxime's interaction with different analytes. To ascertain its potential as a chemosensor, systematic studies involving its interaction with various cations and anions would be necessary. Such research could reveal its utility in the development of new analytical tools for environmental monitoring or biological sensing.
Catalysis and Organic Transformations
There is currently no information available regarding the use of this compound in catalysis and organic transformations. The catalytic activity of the parent compound, 9,10-phenanthrene-dione, has been explored, particularly in the context of photoredox catalysis. For instance, 9,10-phenanthrene-dione has been employed as an inexpensive organophotoredox catalyst for the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction.
The electronic modifications introduced by the benzoyl-oxime group in this compound could potentially alter its photophysical and electrochemical properties, which are key to its function as a photoredox catalyst. It is conceivable that this derivative could exhibit different catalytic activity or substrate scope compared to the parent dione (B5365651). Investigating its potential in various photocatalytic reactions could open up new avenues for sustainable and efficient organic synthesis. However, without experimental data, its role in catalysis remains speculative.
Q & A
Q. What experimental steps are recommended for synthesizing 9,10-Phenanthrene-dione-9-benzoyl-oxime?
The synthesis can be adapted from methods used for related phenanthrene derivatives. For example:
- Step 1 : Start with phenanthrene-9,10-dione (CAS 84-11-7) as the precursor. Reduce it using a reagent like sodium dithionite to form dihydroxy intermediates .
- Step 2 : React the diol intermediate with benzoyl hydroxylamine under controlled conditions (e.g., in N,N-dimethylformamide at elevated temperatures) to form the oxime.
- Step 3 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Note: Monitor reaction progress using TLC and confirm the product via NMR and melting point analysis.
Q. How can column chromatography be optimized for purifying this compound?
- Use silica gel with a particle size of 40–63 µm and a solvent gradient starting with nonpolar hexane, gradually increasing polarity with ethyl acetate.
- Pre-adsorb the crude product onto silica gel before loading to improve separation .
- For polar byproducts, consider adding 1–2% triethylamine to the mobile phase to reduce tailing .
Q. What safety protocols are critical when handling intermediates like phenanthrene-9-carbaldehyde?
- Ventilation : Use a fume hood to avoid inhalation of volatile reagents.
- PPE : Wear nitrile gloves and safety goggles.
- First Aid : If exposed, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can conflicting NMR data for 9,10-Phenanthrene-dione derivatives be resolved?
- Aromatic protons : Compare chemical shifts (δ 8.5–9.0 ppm for phenanthrene protons) with literature values for similar compounds. Discrepancies may arise from solvent effects or substituent electronic interactions .
- Oxime protons : Look for a singlet near δ 12 ppm (characteristic of -NH in oximes). Splitting patterns may indicate steric hindrance or hydrogen bonding .
- Validation : Cross-check with IR spectroscopy (C=N stretch ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Q. What strategies can improve the low yield (e.g., 42%) observed in phenanthrene oxime synthesis?
- Catalyst optimization : Test transition-metal catalysts (e.g., CuCrO₄) to enhance reaction efficiency .
- Solvent screening : Polar aprotic solvents like DMF or THF may improve solubility of intermediates .
- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of sensitive intermediates .
Q. How can computational methods predict the reactivity of this compound in photochemical applications?
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions and HOMO-LUMO gaps.
- Compare calculated UV-Vis spectra with experimental data to validate excited-state behavior .
- Use molecular docking studies to explore potential sensor applications via metal coordination .
Methodological Notes
- Spectral Analysis : Always run control experiments with known standards (e.g., phenanthrene-9,10-dione) to calibrate instrumentation .
- Reaction Monitoring : Use in-situ techniques like ReactIR to track oxime formation in real time .
- Data Reproducibility : Document solvent purity, catalyst batch, and temperature gradients to minimize variability .
For further details on thermodynamic properties (e.g., melting points, logP), consult NIST Chemistry WebBook entries for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
